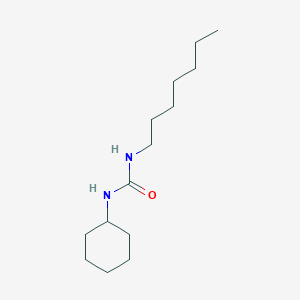
N-cyclohexyl-N'-heptylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N’-heptylurea: is an organic compound with the molecular formula C14H28N2O It belongs to the class of urea derivatives, which are characterized by the presence of a carbonyl group flanked by two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-heptylurea can be achieved through the nucleophilic addition of cyclohexylamine to heptyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild, and the product can be obtained in good to excellent yields with high chemical purity.
Industrial Production Methods: In an industrial setting, the production of N-cyclohexyl-N’-heptylurea may involve the use of large-scale reactors where cyclohexylamine and heptyl isocyanate are combined under controlled conditions. The process is designed to be scalable and efficient, ensuring high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N’-heptylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: N-cyclohexyl-N’-heptylurea can participate in substitution reactions, where one of the amine groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds.
Scientific Research Applications
N-cyclohexyl-N’-heptylurea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: N-cyclohexyl-N’-heptylurea is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-cyclohexyl-N’-heptylurea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
- N-cyclohexyl-N’-dodecylurea
- N-cyclohexyl-N’-decylurea
- N-cyclohexyl-N’-cyclohexylmethylurea
Comparison: N-cyclohexyl-N’-heptylurea is unique due to its specific alkyl chain length, which can influence its chemical properties and biological activities. Compared to its analogs with longer or shorter alkyl chains, N-cyclohexyl-N’-heptylurea may exhibit different solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
303092-06-0 |
|---|---|
Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
1-cyclohexyl-3-heptylurea |
InChI |
InChI=1S/C14H28N2O/c1-2-3-4-5-9-12-15-14(17)16-13-10-7-6-8-11-13/h13H,2-12H2,1H3,(H2,15,16,17) |
InChI Key |
FTGMRFVJYREUIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















